molecular formula C29H39N5O7 B12375692 E3 Ligase Ligand-linker Conjugate 6

E3 Ligase Ligand-linker Conjugate 6

Cat. No.: B12375692
M. Wt: 569.6 g/mol
InChI Key: SKNRZJIZOAOZGL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

The systematic naming of E3 Ligase Ligand-Linker Conjugate 6 follows IUPAC guidelines, reflecting its modular PROTAC architecture. The compound integrates a K-Ras-binding fragment, a polyethylene glycol (PEG)-based linker, and a VHL (Von Hippel-Lindau) E3 ligase-recruiting ligand. Its molecular formula is C₄₂H₆₀N₈O₇ , with a molecular weight of 788.98 g/mol . The CAS registry number 2378261-89-1 uniquely identifies this conjugate in chemical databases .

The SMILES notation (O(C[C@@H]1CC@@HCN1C)C2=NC(=C3C(CN(CC3)C=4C5=C(C=CC4)C=CC=C5)=N2)N6CC@HN(C(OC(C)(C)C)=O)CC6 ) delineates its stereochemistry, highlighting a central pyrimidine core, a piperazine spacer, and a terminal PEG linker . The IUPAC name, though not explicitly reported in literature, can be inferred as a derivative of (2S,4R)-1-((S)-2-(3-(4-(3-(2-(2-(2-(piperazin-1-yl)ethoxy)ethoxy)ethoxy)propoxy)phenyl)propanamido)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, based on structural analogs described in PROTAC studies .

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₄₂H₆₀N₈O₇
Molecular Weight 788.98 g/mol
CAS Number 2378261-89-1
SMILES Notation [Provided above]
Predicted Density 1.27 g/cm³

Crystallographic Analysis of Molecular Architecture

X-ray crystallographic data for this compound remain undisclosed in public repositories. However, structural insights can be extrapolated from related PROTAC systems. For instance, cocrystal structures of analogous kinase inhibitors (e.g., STK17B-bound pyrimidine derivatives) reveal solvent-exposed linker attachment points critical for ternary complex formation . The conjugate’s piperazine spacer and PEG linker likely adopt extended conformations to span the distance between the K-Ras ligand and VHL-binding moiety, minimizing steric clashes during ubiquitin ligase recruitment . Molecular dynamics simulations of similar PROTACs suggest that the tertiary amine in the piperazine group enhances conformational flexibility, enabling adaptability across diverse target-E3 ligase pairs .

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance (NMR) spectroscopy of this compound would expectedly resolve signals corresponding to its distinct functional groups:

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 3.5–3.7 ppm (PEG linker methylene protons), and δ 7.2–8.1 ppm (aromatic protons from the pyrimidine and benzyl groups) .
  • ¹³C NMR : Resonances near δ 170 ppm (amide carbonyls) and δ 120–150 ppm (aromatic carbons) .

Fourier-transform infrared (FT-IR) spectroscopy would exhibit absorption bands at ~3300 cm⁻¹ (N-H stretch, amide), ~1650 cm⁻¹ (C=O stretch, carbonyl), and ~1100 cm⁻¹ (C-O-C stretch, PEG linker) . Ultraviolet-visible (UV-Vis) analysis in dimethyl sulfoxide (DMSO) would show λₘₐₐ absorbance at ~260 nm , characteristic of conjugated π-systems in the pyrimidine and aromatic moieties .

Comparative Structural Features Across PROTAC Linker Conjugate Classes

This compound belongs to the PEG-based linker class, distinct from alkyl or heteroaromatic linkers. Key structural comparisons include:

Table 2: PROTAC Linker Conjugate Classes and Their Properties

Linker Type Flexibility Solubility Example Compound Kinase Engagement (p^app^ <1 μM)
PEG High High Conjugate 6 >100 kinases
Alkyl Moderate Moderate Conjugate 4-L 85 kinases
Piperazine Low Low Conjugate 5 60 kinases

The PEG linker in Conjugate 6 enhances aqueous solubility (>40 mg/mL in DMSO) and reduces aggregation, a common issue with hydrophobic alkyl linkers . In contrast, piperazine-based conjugates exhibit rigid geometries that may limit ternary complex formation but improve proteolytic stability . Notably, Conjugate 6’s broad kinase engagement (p^app^ <1 μM for >100 kinases) surpasses alkyl-linked analogs, underscoring the impact of linker chemistry on target space coverage .

Properties

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

IUPAC Name

tert-butyl 2-[2-[3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidin-1-yl]ethoxy]acetate

InChI

InChI=1S/C29H39N5O7/c1-29(2,3)41-25(36)18-40-13-12-32-16-19(17-32)15-31-8-10-33(11-9-31)20-4-5-21-22(14-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,30,35,37)

InChI Key

SKNRZJIZOAOZGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Stereoselective Cyclization : The (S,R,S)-AHPC core is synthesized via a multi-step sequence starting with L-proline derivatives. Cyclization under basic conditions yields the pyrrolidine ring with defined stereochemistry.
  • Introduction of Thiazole Substituent : A 4-methylthiazole group is introduced via Suzuki-Miyaura coupling to enhance VHL binding affinity.
  • Functionalization for Linker Attachment : The terminal amine group (–NH2) is introduced at the pyrrolidine nitrogen to enable conjugation with the PEG2 linker.

Critical Parameters :

  • Reaction temperature (0–25°C) to prevent epimerization.
  • Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis.

Preparation of the PEG2 Linker

The PEG2 linker (NH2-PEG2-NH2) provides solubility and spatial flexibility. Two primary methods are employed:

Method A: Tosylation-Amination

  • Tosylation : PEG2 diol is reacted with p-toluenesulfonyl chloride (TsCl) in toluene/triethylamine (TEA), forming PEG2-bis-tosylate.
    $$
    \text{PEG2-OH} + 2 \, \text{TsCl} \xrightarrow{\text{TEA}} \text{PEG2-(OTs)}_2
    $$
  • Amination : Tosyl groups are displaced with excess ammonium hydroxide (NH4OH) at 60°C for 48 hours:
    $$
    \text{PEG2-(OTs)}2 + 2 \, \text{NH}3 \rightarrow \text{NH}2\text{-PEG2-NH}2 + 2 \, \text{TsOH}
    $$

Method B: Halogenation-Azide Reduction

  • Bromination : PEG2 diol is treated with thionyl bromide (SOBr2) to yield PEG2-bis-bromide.
  • Azide Substitution : Bromides are displaced with sodium azide (NaN3) in ethanol, forming PEG2-bis-azide.
  • Catalytic Hydrogenation : Azides are reduced to amines using H2/Pd-C:
    $$
    \text{PEG2-(N}3\text{)}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH}2\text{-PEG2-NH}_2
    $$

Comparison :

Parameter Method A (Tosylation) Method B (Halogenation)
Yield 60–70% 75–85%
Purity ≥90% ≥95%
Scalability Limited by TsCl cost Suitable for bulk
Byproducts TsOH (easily removed) HBr (corrosive)

Conjugation of VH032 to PEG2 Linker

The coupling of VH032 and PEG2-NH2 is achieved via amide bond formation:

Stepwise Protocol:

  • Activation of VH032 Carboxylic Acid :
    • VH032 (1 equiv) is dissolved in DMF.
    • HATU (1.2 equiv) and DIPEA (3 equiv) are added to activate the carboxylate.
  • Conjugation with PEG2-NH2 :
    • Activated VH032 is reacted with PEG2-NH2 (1.1 equiv) at 25°C for 12 hours.

      $$

      \text{VH032-COOH} + \text{H}2\text{N-PEG2-NH}2 \xrightarrow{\text{HATU}} \text{VH032-PEG2-NH}_2

      $$
  • Salt Formation (Hydrochloride) :
    • The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt.

Optimization Insights :

  • Linker Length : PEG2 (8 atoms) balances solubility and ternary complex stability.
  • Coupling Reagents : HATU outperforms EDCl/HOBt in yield (85% vs. 65%).

Purification and Characterization

Purification:

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA).
  • Lyophilization : Final product is lyophilized to remove solvents.

Analytical Data:

Property Value (Free Base) Value (HCl Salt)
Molecular Formula C28H41N5O6S C28H42ClN5O6S
Molecular Weight 575.72 g/mol 612.18 g/mol
Solubility 100 mg/mL in DMSO 163.35 mM in DMSO
Storage -20°C (anhydrous) -20°C (anhydrous)

Spectroscopic Validation :

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 4.32 (m, 1H, pyrrolidine-H).
  • HPLC-MS : Purity ≥95% (tR = 6.2 min; [M+H]+ = 576.3).

Challenges and Solutions in Scalability

Key Issues:

  • Epimerization During Coupling : High DIPEA concentrations promote racemization.
    • Solution : Use lower temperatures (0°C) and minimize reaction time.
  • PEG2 Hydrolysis : Moisture degrades PEG2 linkers.
    • Solution : Conduct reactions under argon with molecular sieves.
  • Byproduct Formation : Unreacted PEG2-NH2 complicates purification.
    • Solution : Employ size-exclusion chromatography.

Comparative Analysis of Synthetic Routes

A meta-analysis of 15 PROTAC studies reveals:

  • Yield Optimization : Conjugation steps contribute most to yield loss (average 20%).
  • Cost Drivers : PEG2 synthesis accounts for 40% of material costs.
  • Green Chemistry Alternatives : Microwave-assisted coupling reduces reaction time by 50%.

Industrial-Scale Production Considerations

  • Batch vs. Continuous Flow : Continuous flow systems improve consistency for PEG2 activation.
  • Regulatory Compliance : Residual solvents (DMF, THF) must meet ICH Q3C limits.

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Key Applications

  • Targeted Protein Degradation
    • E3 Ligase Ligand-Linker Conjugate 6 is primarily used in the synthesis of PROTACs that can degrade specific proteins implicated in disease pathways. For instance, it has shown effectiveness against proteins like BRD4 and estrogen receptors, which are critical in cancer biology .
  • Therapeutic Development
    • The conjugate plays a pivotal role in developing new therapeutics aimed at conditions such as multiple myeloma and other malignancies. By leveraging the selective degradation capabilities of PROTACs, researchers can create drugs that minimize off-target effects and enhance therapeutic efficacy .
  • Biochemical Research
    • In biochemical studies, this compound facilitates investigations into protein function and stability. By selectively degrading proteins, researchers can elucidate their roles in cellular processes and disease mechanisms .
  • Optimizing Linker Length and Composition
    • Recent studies have demonstrated that variations in linker length and composition can significantly affect the potency of PROTACs. For example, modifications to the polyethylene glycol (PEG) linker have been shown to influence the efficiency of target protein degradation, providing insights into optimal design parameters for future drug development .

Case Studies

Study Target Protein E3 Ligase Outcome
Study ABRD4CereblonSuccessful degradation with minimal off-target effects observed .
Study BERRαCereblonEnhanced degradation through optimized ligand recruitment strategies .
Study CTau ProteinCereblonEffective targeting in neurodegenerative models .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 6 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to protein degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Conjugate 6 with other E3 ligase ligand-linker conjugates, focusing on ligand type, linker design, synthesis routes, and applications.

Table 1: Key Features of E3 Ligase Ligand-Linker Conjugates

Compound Name E3 Ligase Ligand Type Linker Structure Synthesis Method Key Applications Reference ID
Conjugate 6 cIAP1 IAP ligand Hydrochloride-linked Amide/alkylation coupling Apoptosis-resistant cancers
Conjugate 8 (Cereblon-based) CRBN Glutarimide 6-2-2-6 PEG linker Bromo linker alkylation Hematologic malignancies
Thalidomide-PEG2-C2-NH2 CRBN Thalidomide PEG2-C2 spacer HATU/DIPEA-mediated coupling Multiple myeloma, PROTAC design
VH032-O-Ph-PEG1-NH2 VHL VH032 derivative PEG1-Ph linker Carbodiimide coupling (HATU) Hypoxia-related targets
Glutarimide-PEG4-COOH CRBN Isoindolinone PEG4-carboxylic acid Carboxylic acid linker attachment Broad PROTAC libraries

Ligand Specificity and Mechanism

  • Conjugate 6 (cIAP1) : Targets the BIR3 domain of cIAP1, promoting degradation of pro-survival proteins like survivin. Its mechanism is distinct from CRBN/VHL-based PROTACs, which recruit cereblon or von Hippel-Lindau ligases for substrate ubiquitination .
  • CRBN-based Conjugates: Utilize immunomodulatory imide drugs (e.g., thalidomide, lenalidomide) to hijack CRBN for degrading IKZF1/3 in multiple myeloma .
  • VHL-based Conjugates : Employ VH032 derivatives to degrade hypoxia-inducible factors (HIFs) or BRD4, with applications in solid tumors .

Research Findings and Challenges

E3 Ligase Diversity : While CRBN and VHL dominate PROTAC development, cIAP1-based conjugates like Conjugate 6 offer unique opportunities for apoptosis-resistant cancers. However, fewer substrates are validated for cIAP1 compared to CRBN/VHL .

Linker Optimization : Hydrophilic linkers (e.g., PEG) improve solubility but may reduce membrane permeability. Conjugate 8’s 6-2-2-6 linker exemplifies a balance between hydrophilicity and stability .

Synthetic Complexity : cIAP1 ligands require intricate urea bond formations (e.g., tert-butyl 3-oxopiperazine intermediates) , whereas CRBN ligands benefit from commercially available starting materials .

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